molecular formula C5H7NOS B7822719 5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol

5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol

Cat. No.: B7822719
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-UHFFFAOYSA-N
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Description

2,4,6-trinitrotoluene . This compound is a yellow, odorless, solid organic compound that is widely used as an explosive material. It is known for its stability and insensitivity to shock, which makes it a preferred choice in military and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:

    Reaction Control: Precise control of temperature and acid concentration to avoid over-nitration or under-nitration.

    Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and unreacted materials.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron filings and hydrochloric acid are used.

    Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.

Major Products

    Oxidation: Oxidation products include nitrobenzoic acids.

    Reduction: Reduction products include aminodinitrotoluenes.

    Substitution: Substituted products vary based on the reagents used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive material in various chemical studies.

    Biology: Studied for its effects on biological systems and its potential environmental impact.

    Medicine: Research on its potential use in controlled medical applications.

    Industry: Widely used in mining, construction, and military applications as an explosive material.

Mechanism of Action

The mechanism by which 2,4,6-trinitrotoluene exerts its explosive effects involves rapid decomposition and the release of gases and heat. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The pathways involved include:

    Decomposition: The nitro groups decompose to form nitrogen gas.

    Oxidation: Carbon atoms are oxidized to form carbon dioxide.

    Reduction: Hydrogen atoms are reduced to form water vapor.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is compared with other similar compounds such as:

    2,4-dinitrotoluene: Less explosive and used as an intermediate in the production of other chemicals.

    1,3,5-trinitrobenzene: More sensitive to shock and used in specialized explosive applications.

    Nitroglycerin: More powerful but less stable, used in dynamite and medical applications.

The uniqueness of 2,4,6-trinitrotoluene lies in its stability and insensitivity to shock, making it a preferred choice for various applications.

Similar Compounds

  • 2,4-dinitrotoluene
  • 1,3,5-trinitrobenzene
  • Nitroglycerin

Properties

IUPAC Name

5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN=C(O1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1CN=C(O1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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